molecular formula C10H12N5NaO10P2 B13812571 sodium;[[(2S)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate

sodium;[[(2S)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate

Cat. No.: B13812571
M. Wt: 447.17 g/mol
InChI Key: ZYXLYBMWCYEPQP-ZJLYAJKPSA-M
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Description

Sodium;[[(2S)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate is a complex organic compound with significant biochemical relevance. It is a derivative of adenosine triphosphate (ATP), a molecule that plays a crucial role in cellular energy transfer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;[[(2S)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate typically involves the phosphorylation of adenosine derivatives. The process includes the use of phosphorylating agents under controlled pH and temperature conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound often employs enzymatic methods to achieve high specificity and yield. Enzymes such as kinases are used to catalyze the phosphorylation reactions, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the phosphate groups, converting them into different phosphates.

    Substitution: The compound can participate in substitution reactions, where functional groups on the purine ring or phosphate groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidized Derivatives: Various oxidized forms of the purine ring.

    Reduced Phosphates: Different phosphate derivatives.

    Substituted Compounds: Compounds with modified purine rings or phosphate groups.

Scientific Research Applications

Sodium;[[(2S)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in phosphorylation reactions and as a standard in analytical chemistry.

    Biology: Plays a role in studies of cellular energy transfer and metabolism.

    Medicine: Investigated for its potential in drug development, particularly in targeting metabolic pathways.

    Industry: Used in the production of biopharmaceuticals and as a component in diagnostic assays.

Mechanism of Action

The compound exerts its effects primarily through its role in energy transfer within cells. It acts as a donor of phosphate groups in phosphorylation reactions, which are essential for the activation and regulation of various enzymes and metabolic pathways. The molecular targets include kinases and other enzymes involved in cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Adenosine triphosphate (ATP)
  • Adenosine diphosphate (ADP)
  • Adenosine monophosphate (AMP)

Uniqueness

Sodium;[[(2S)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate is unique due to its specific structure, which allows it to participate in a variety of biochemical reactions with high specificity. Its ability to act as a donor of phosphate groups makes it a crucial molecule in energy transfer and metabolic regulation.

Properties

Molecular Formula

C10H12N5NaO10P2

Molecular Weight

447.17 g/mol

IUPAC Name

sodium;[[(2S)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H13N5O10P2.Na/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)24-6(1-16)3-23-27(21,22)25-26(18,19)20;/h1-2,4-7H,3H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t6-,7-;/m1./s1

InChI Key

ZYXLYBMWCYEPQP-ZJLYAJKPSA-M

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@@H](C=O)O[C@@H](COP(=O)(O)OP(=O)(O)[O-])C=O)N.[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)[O-])C=O)N.[Na+]

Origin of Product

United States

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